molecular formula C17H19N3O2 B2593746 N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide CAS No. 2418706-90-6

N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide

Cat. No. B2593746
CAS RN: 2418706-90-6
M. Wt: 297.358
InChI Key: JHCAAVXEUIONSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as CIQ, is a chemical compound that has been studied for its potential use in scientific research. CIQ is a small molecule that has a unique structure and has shown promise in various applications.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to increase the activity of the protein kinase C (PKC) pathway, which is involved in many cellular processes, including cell growth and differentiation. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to inhibit the activity of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. In organisms, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to improve memory and learning in animal models. N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide in lab experiments include its small size, its unique structure, and its potential applications in various research areas. However, there are also limitations to using N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many future directions for the study of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide and its potential applications. One direction is the development of new drugs based on the structure of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide. Another direction is the study of the effects of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide on different signaling pathways and the identification of new targets for drug discovery. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide in animals and humans could lead to the development of new treatments for various diseases.

Synthesis Methods

N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloroisoquinoline with 2-dimethylamino-1-cyanopropane, followed by a series of reactions involving acylation and reduction. The final product is obtained as a white solid with a purity of over 98%.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to enhance the release of neurotransmitters and has been proposed as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent. In drug discovery, N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)14(10-18)19-15(21)11-20-9-8-12-6-4-5-7-13(12)16(20)22/h4-9,14H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCAAVXEUIONSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CN1C=CC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylpropyl)-2-(1-oxoisoquinolin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.